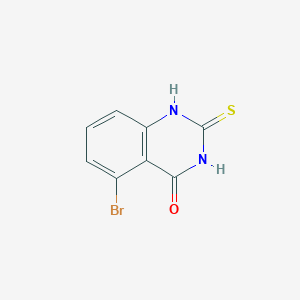

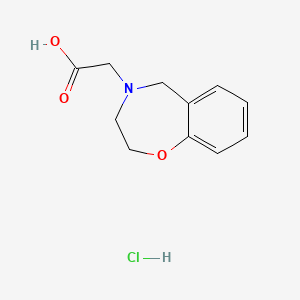

![molecular formula C10H5FN2O2S B1451366 7-氟-苯并[d]咪唑[2,1-b]噻唑-2-羧酸水合物 CAS No. 849924-90-9](/img/structure/B1451366.png)

7-氟-苯并[d]咪唑[2,1-b]噻唑-2-羧酸水合物

描述

7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid is a compound that has been studied for its potential antimycobacterial properties . It is part of a class of compounds known as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives .

Synthesis Analysis

These compounds are designed and synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the combination of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives with piperazine and various 1,2,3 triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .科学研究应用

抗分枝杆菌剂

苯并[d]咪唑[2,1-b]噻唑核已被确定为开发新型抗分枝杆菌剂的重要骨架。该化合物的衍生物已被设计和合成,显示出对结核分枝杆菌有希望的活性。 例如,某些衍生物显示出具有低微摩尔活性的抑制浓度 (IC) 并且对肺成纤维细胞系没有急性细胞毒性 .

结核病治疗研究

在寻找结核病的新疗法时,已经评估了苯并[d]咪唑[2,1-b]噻唑衍生物的疗效。 活性最强的化合物已进行分子对接和动力学研究,以了解它们作为蛋白质-配体复合物对泛酸合成酶等靶点的结合模式和稳定性结核分枝杆菌 .

无催化剂合成

该化合物已在微波辐射下用于无催化剂合成途径,为合成苯并[d]咪唑[2,1-b]噻唑提供了一种绿色高效的方法。 此过程对于扩展杂环化学反应库以及合成生物活性化合物具有重要意义 .

药物设计和药物化学

由于其结构复杂性和各种杂原子的存在,苯并[d]咪唑[2,1-b]噻唑骨架越来越受到药物设计和药物化学的关注。 它在活体系统中充当生物探针,具有潜在的治疗应用 .

先进材料研究

苯并[d]咪唑[2,1-b]噻唑衍生物的独特性质使其适用于先进材料研究。 它们能够结合生物大分子不同部位,为创造具有特定功能的新型材料开辟了可能性 .

酶和受体调节

这些化合物在研究细胞生物学和治疗疾病方面非常重要,因为它们可以调节酶和受体的功能。 这种调节对于开发能够靶向特定生物途径的新型治疗剂至关重要 .

未来方向

作用机制

Target of Action

The primary target of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the Coenzyme A biosynthesis pathway . Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and other metabolic pathways. Therefore, the disruption of Coenzyme A production can lead to significant downstream effects on these metabolic processes.

Pharmacokinetics

The pharmacokinetic properties of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate were predicted using in silico ADMET prediction tools . .

Result of Action

The most active derivative of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate displayed significant activity against Mycobacterium tuberculosis . The compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line , suggesting that it could be a potential candidate for further development as an antimycobacterial agent.

生化分析

Biochemical Properties

7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been studied for its role in biochemical reactions, particularly its interactions with enzymes and proteins. This compound has shown potential as an inhibitor of certain enzymes, such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate and pantothenate synthetase involves binding to the active site of the enzyme, thereby inhibiting its activity and disrupting the metabolic pathway of the bacterium . Additionally, molecular docking studies have suggested that this compound may interact with other proteins involved in cellular processes, further highlighting its potential as a biochemical tool .

Cellular Effects

The effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate on various types of cells and cellular processes have been investigated in vitro. Studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis by targeting pantothenate synthetase, leading to a decrease in coenzyme A levels and subsequent disruption of cellular metabolism . Furthermore, 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been observed to have minimal toxicity towards mammalian cells, such as MRC-5 lung fibroblasts, at concentrations that are effective against the bacterium . This selective inhibition suggests that the compound may have potential as an antimicrobial agent with limited side effects on host cells.

Molecular Mechanism

The molecular mechanism of action of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate involves its binding interactions with target enzymes and proteins. Specifically, this compound has been shown to bind to the active site of pantothenate synthetase, inhibiting its activity and preventing the synthesis of coenzyme A . This inhibition disrupts the metabolic pathway of Mycobacterium tuberculosis, leading to a decrease in cellular growth and viability . Additionally, molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complex, further elucidating the mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate have been observed to change over time. The stability of the compound has been evaluated, and it has been found to remain stable under standard laboratory conditions for extended periods . Degradation studies have shown that the compound may undergo hydrolysis in aqueous solutions, leading to a decrease in its efficacy over time . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of Mycobacterium tuberculosis .

Dosage Effects in Animal Models

The effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate have been studied in animal models to determine the optimal dosage and potential toxicity. Studies have shown that the compound exhibits a dose-dependent inhibition of Mycobacterium tuberculosis, with higher doses leading to greater inhibition of bacterial growth . At very high doses, the compound has been observed to cause adverse effects, such as hepatotoxicity and nephrotoxicity, in animal models . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate is involved in metabolic pathways related to the biosynthesis of coenzyme A. The compound inhibits pantothenate synthetase, an enzyme that catalyzes the formation of pantothenate, a precursor of coenzyme A . By inhibiting this enzyme, the compound disrupts the metabolic flux of coenzyme A synthesis, leading to a decrease in coenzyme A levels and subsequent disruption of cellular metabolism . This inhibition has been shown to selectively target Mycobacterium tuberculosis, making it a potential candidate for antimicrobial therapy .

Transport and Distribution

The transport and distribution of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate within cells and tissues have been studied to understand its pharmacokinetics. The compound has been found to be efficiently transported into bacterial cells, where it accumulates and exerts its inhibitory effects on pantothenate synthetase . In mammalian cells, the compound has been observed to have limited distribution, with minimal accumulation in non-target tissues . This selective distribution suggests that the compound may have a favorable pharmacokinetic profile for antimicrobial therapy.

Subcellular Localization

The subcellular localization of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been investigated to determine its site of action within cells. Studies have shown that the compound localizes primarily to the cytoplasm, where it interacts with pantothenate synthetase and other target proteins . The presence of targeting signals or post-translational modifications that direct the compound to specific compartments or organelles has not been observed . This cytoplasmic localization is consistent with the compound’s mechanism of action, as pantothenate synthetase is a cytoplasmic enzyme involved in coenzyme A biosynthesis .

属性

IUPAC Name |

6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWVJQBLVPCFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC3=NC(=CN23)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382626 | |

| Record name | 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-90-9 | |

| Record name | 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

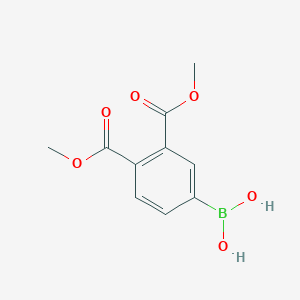

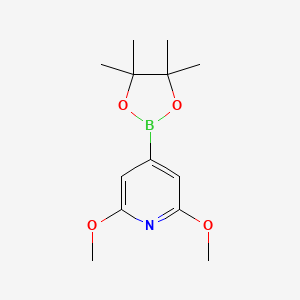

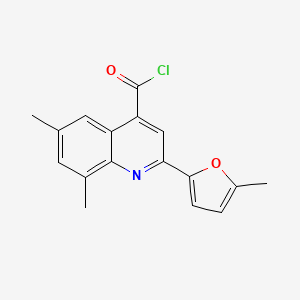

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)

![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)